4-Thiomorpholin-4-ylbenzene-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-thiomorpholin-4-ylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYSLDNVBQZSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=C(C=C2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Potential Biological Activities of 4-Thiomorpholin-4-ylbenzene-1,2-diamine Analogs
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The thiomorpholine ring, a sulfur-containing heterocyclic motif, has emerged as one such scaffold, with its derivatives demonstrating a wide spectrum of pharmacological activities. This guide focuses on a specific class of these compounds: 4-Thiomorpholin-4-ylbenzene-1,2-diamine and its analogs. The strategic incorporation of a thiomorpholine moiety onto a benzene-1,2-diamine core presents a unique chemical architecture with significant potential for therapeutic innovation.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive overview of the synthesis, potential biological activities, and robust experimental protocols for the evaluation of these promising compounds. Our narrative is grounded in scientific integrity, drawing upon established methodologies and the latest research to provide a self-validating framework for investigation.
I. The Core Moiety: Synthesis and Characterization
The synthesis of 4-Thiomorpholin-4-ylbenzene-1,2-diamine analogs is a critical first step in exploring their biological potential. A common and effective method for creating the core structure involves a nucleophilic aromatic substitution reaction. A generalized synthetic scheme is presented below, drawing from established protocols for similar thiomorpholine-substituted aromatic compounds.
A plausible synthetic route to the parent compound, 4-(Thiomorpholin-4-yl)benzene-1,2-diamine, starts with the reaction of 4-fluoronitrobenzene with thiomorpholine. The resulting 4-(4-nitrophenyl)thiomorpholine can then be reduced to the corresponding aniline derivative, 4-thiomorpholinoaniline. Subsequent selective nitration and reduction steps would yield the target diamine.
A related synthetic pathway has been successfully employed to generate 4-thiomorpholin-4-ylbenzohydrazide, a structurally similar compound with demonstrated biological activity. This method involves the reaction of thiomorpholine with p-chlorobenzonitrile, followed by hydrolysis to the corresponding benzoic acid, conversion to the benzoyl chloride, and finally, reaction with hydrazine hydrate. This established protocol provides a strong foundation for the synthesis of a variety of analogs.
Experimental Protocol: General Synthesis of 4-Thiomorpholinyl-Substituted Benzene Derivatives
This protocol is a generalized procedure based on the synthesis of related compounds and should be optimized for specific analogs.
Step 1: Nucleophilic Aromatic Substitution
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To a solution of a suitable starting material (e.g., 4-fluoronitrobenzene or p-chlorobenzonitrile) in an appropriate solvent (e.g., acetonitrile or ethanol), add thiomorpholine and a base such as triethylamine or anhydrous potassium carbonate.
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Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
Step 2: Functional Group Interconversion (Example for Diamine Synthesis)
-
The nitro-substituted intermediate from Step 1 can be reduced to the corresponding amine using standard reduction methods, such as catalytic hydrogenation (e.g., Pd/C, H2) or chemical reduction (e.g., SnCl2/HCl).
-
Further functionalization, such as nitration of the aniline derivative followed by another reduction, can be employed to introduce the second amine group, yielding the desired 1,2-diamine.
Step 3: Characterization The structure of the synthesized analogs should be unequivocally confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the proton and carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
II. Potential Biological Activities: A Multifaceted Profile
The thiomorpholine scaffold is associated with a diverse array of biological activities, suggesting that 4-Thiomorpholin-4-ylbenzene-1,2-diamine analogs are likely to be versatile bioactive molecules.
A. Antimicrobial Activity
Derivatives of thiomorpholine have shown notable antibacterial and antifungal properties. The rationale behind synthesizing these compounds often involves increasing their lipophilicity (Log P value), which can enhance their ability to penetrate microbial cell membranes and increase intracellular concentrations, potentially overcoming microbial resistance mechanisms.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.
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Preparation of Inoculum: Grow microbial cultures (bacterial or fungal strains) in appropriate broth overnight at their optimal temperature. Dilute the cultures to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Test Compounds: Prepare stock solutions of the synthesized analogs in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microbes with no compound) and a negative control (medium only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
B. Anticancer Activity
The morpholine and thiomorpholine nuclei are present in numerous anticancer agents. Their derivatives have been shown to inhibit the proliferation of various cancer cell lines. The mechanism of action can be diverse, including the inhibition of key enzymes involved in cell signaling pathways, such as PI3 kinase.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
C. Anti-inflammatory Activity
Several morpholine and thiomorpholine derivatives have demonstrated significant anti-inflammatory properties. Some have been shown to be more active than well-known non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid. The mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
III. Data Presentation and Visualization
For a clear and comparative analysis of the biological activities of a series of 4-Thiomorpholin-4-ylbenzene-1,2-diamine analogs, the quantitative data should be summarized in a structured table.
| Compound ID | Substitution Pattern | Antimicrobial MIC (µg/mL) | Anticancer IC50 (µM) | Anti-inflammatory IC50 (µM) |
| Analog 1 | R1 = H, R2 = H | Data | Data | Data |
| Analog 2 | R1 = Cl, R2 = H | Data | Data | Data |
| Analog 3 | R1 = H, R2 = OCH3 | Data | Data | Data |
| Reference Drug | - | Data | Data | Data |
A hypothetical data table for summarizing biological activities.
Visualizing Experimental Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental workflows and biological pathways.
Safety data sheet (SDS) and handling hazards for 4-Thiomorpholin-4-ylbenzene-1,2-diamine
Executive Summary & Chemical Profile
4-Thiomorpholin-4-ylbenzene-1,2-diamine (CAS: 1696692-81-5) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and dye intermediates. Structurally, it consists of an o-phenylenediamine core substituted at the 4-position with a thiomorpholine ring.
This guide addresses the critical gap in standardized safety data for this emerging compound. While specific commercial Safety Data Sheets (SDS) often list hazards as "To Be Confirmed" (TBC), a rigorous Structure-Activity Relationship (SAR) analysis mandates treating this substance as a high-potency sensitizer and oxidation-prone irritant .
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 4-(4-Thiomorpholinyl)-1,2-benzenediamine |
| CAS Number | 1696692-81-5 |
| Molecular Formula | C₁₀H₁₅N₃S |
| Molecular Weight | 209.31 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[1] |
| Key Moieties | o-Phenylenediamine (Redox active, sensitizer); Thiomorpholine (Lipophilic, metabolic soft spot).[2] |
Hazard Identification & Toxicological Mechanisms
Scientific Integrity Note: In the absence of comprehensive in vivo toxicology data for this specific CAS, safety protocols must be grounded in the properties of its functional groups: the o-phenylenediamine (OPD) core and the thiomorpholine ring.
GHS Classification (Derived & Conservative)
Based on read-across from structurally similar o-phenylenediamines and thiomorpholine derivatives, the following GHS classifications are assigned for risk management:
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Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3]
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Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[4][5][6]
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Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.
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Skin Sensitization: Category 1 (H317) – May cause an allergic skin reaction.[3][5][7]
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Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.
Toxicological Mechanisms
Understanding the why behind the hazard allows for better protection.
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Sensitization & Haptenization: The o-diamine motif is metabolically active. It can undergo auto-oxidation to form quinone diimines (reactive electrophiles). These species can covalently bind to skin proteins (haptenization), triggering a T-cell mediated immune response (Contact Dermatitis).
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Oxidative Stress: The thiomorpholine sulfur atom is susceptible to S-oxidation (forming sulfoxides/sulfones), while the diamine is prone to N-oxidation. This redox cycling can generate Reactive Oxygen Species (ROS) in biological systems, contributing to cellular stress.
Figure 1: Potential Metabolic & Oxidation Pathways The following diagram illustrates the oxidative risks associated with the o-phenylenediamine core.
Caption: Figure 1. Mechanism of hapten formation via oxidation of the diamine core, leading to skin sensitization risks.
Risk Assessment & Handling Protocols
This section outlines a self-validating workflow. If the compound changes color (darkens) during storage or handling, the "Inert Atmosphere" protocol was breached, and purification may be required.
Engineering Controls
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Primary: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .
-
Secondary: For quantities >1g or extended handling, use a Glove Box under Nitrogen/Argon to prevent oxidative degradation and inhalation exposure.
Personal Protective Equipment (PPE)
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Respiratory: N95 (minimum) if outside containment; P100/P3 respirator recommended for spill cleanup.
-
Hands: Double-gloving is mandatory due to the high sensitization potential.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5 mil) or Neoprene. Change outer gloves immediately upon contamination.
-
-
Eyes: Chemical splash goggles.[4]
Step-by-Step Handling Workflow
Protocol: Safe Weighing & Solubilization
-
Preparation:
-
Equip PPE (Double nitrile gloves, lab coat, goggles).
-
Verify Fume Hood flow rate (>100 fpm).
-
Prepare solvent (DMSO or DMF) and a waste container for contaminated solids.
-
-
Visual Inspection (Self-Validation):
-
Inspect the source container. The solid should be off-white to pale yellow/tan.
-
Critical Check: If the solid is dark brown or purple, significant oxidation has occurred. Purity check (LC-MS) is required before use.
-
-
Weighing:
-
Solubilization:
-
Add solvent (e.g., DMSO) immediately to the weighed solid.
-
Vortex until dissolved. Solutions are more stable than the solid if kept cold and dark.
-
-
Decontamination:
-
Wipe balance and work area with 10% bleach (to oxidize/degrade amine residues) followed by water.
-
Dispose of wipes in hazardous solid waste.
-
Figure 2: Safe Handling Logic Flow
Caption: Figure 2. Decision matrix for handling 4-Thiomorpholin-4-ylbenzene-1,2-diamine based on visual oxidation cues.
Emergency Response & Waste Management
Spill Response
-
Small Spill (<500 mg):
-
Large Spill: Isolate the lab and contact EHS/Emergency Services.
First Aid Measures
-
Eye Contact: Rinse cautiously with water for 15 minutes.[10] Remove contact lenses if present.[3][4][5][6][7][8][9][10] Seek immediate medical attention.
-
Skin Contact: Wash with copious soap and water.[4][5][8] Do not use ethanol (increases skin absorption). If rash occurs, seek medical advice.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Center.[3][4][5][7][9][10]
Disposal
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Protocol: Dissolve solid waste in a combustible solvent (acetone/ethanol) and dispose of in the "Organic Waste - Halogen Free" stream (unless thiomorpholine sulfur dictates specific sulfur-waste streams per local regulations).
-
Container: Triple rinse empty containers before disposal.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Phenylenediamine Derivatives and Toxicity Profiles. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Harmonized classification for 1,2-diaminobenzene derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (Context for synthetic route and precursors). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. fishersci.com [fishersci.com]
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- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.fi [fishersci.fi]
Navigating the Conformational Landscape: A Guide to the Thermodynamic Stability of Thiomorpholine Rings in Diamine Compounds
An In-Depth Technical Guide:
Introduction: The Thiomorpholine Scaffold in Modern Drug Discovery
The thiomorpholine ring, a saturated six-membered heterocycle, is a privileged scaffold in medicinal chemistry. Its utility stems from its ability to act as a versatile building block, offering a unique combination of properties compared to its more common oxygen-containing analog, morpholine. The replacement of oxygen with a sulfur atom increases lipophilicity and introduces a "metabolically soft spot" that can be readily oxidized to the corresponding sulfoxide or sulfone, providing a handle for modulating pharmacokinetic properties. Thiomorpholine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antihyperlipidemic effects.
In the context of diamine compounds—molecules bearing a second amine functionality—the thiomorpholine ring introduces specific three-dimensional constraints. The thermodynamic stability of the ring's conformation is not merely an academic curiosity; it is a critical determinant of how the molecule presents its pharmacophoric features to a biological target. An understanding of the conformational preferences and the energetic landscape of the thiomorpholine ring is therefore paramount for the rational design of potent and selective drug candidates. This guide provides an in-depth analysis of the factors governing the thermodynamic stability of the thiomorpholine ring in diamine compounds, coupled with practical methodologies for its investigation.
Section 1: The Fundamentals of Thiomorpholine Ring Conformation
Like its carbocyclic counterpart, cyclohexane, the thiomorpholine ring is not planar. To alleviate angle and torsional strain, it predominantly adopts a chair conformation , which is significantly lower in energy than alternative boat or twist-boat forms. This chair conformation is characterized by two distinct substituent positions on each atom: axial (pointing perpendicular to the ring's plane) and equatorial (pointing outwards from the ring's equator).
The thiomorpholine ring can undergo a "ring flip," converting one chair conformation into another. In this process, all axial substituents become equatorial, and vice versa. For an unsubstituted thiomorpholine ring, these two chair forms are identical and have the same energy. However, when substituents are present on the nitrogen or carbon atoms, the two chair conformers are often no longer energetically equivalent. The system will exist as an equilibrium mixture, with the thermodynamically more stable conformer being the major component.
Caption: A diagram illustrating the conformational equilibrium between two chair forms of a substituted thiomorpholine.
Section 2: Key Factors Governing Thermodynamic Stability in Diamine Compounds
The position of the conformational equilibrium (and thus, the overall thermodynamic stability) is a delicate balance of several interacting forces. In diamine compounds, these factors can be particularly complex.
Steric Effects (A-Values)
The preference for a substituent to occupy the equatorial position is primarily driven by steric hindrance. An axial substituent experiences unfavorable 1,3-diaxial interactions with the other axial hydrogens on the same side of the ring. The energetic cost of placing a substituent in the axial position is quantified by its "A-value" (conformational free energy). Larger substituents have larger A-values and a stronger preference for the equatorial position. For the thiomorpholine ring, the longer C-S bond length compared to a C-C bond can slightly alter the ring geometry and the magnitude of these steric clashes compared to cyclohexane.
Electronic and Stereoelectronic Effects
Electronic effects can sometimes override steric considerations. For instance, the anomeric effect, involving the interaction of a lone pair on an atom with an adjacent antibonding orbital (n → σ*), can stabilize conformations that would otherwise be sterically disfavored. In thiomorpholine, the lone pairs on both the nitrogen and sulfur atoms can participate in such stereoelectronic interactions, influencing the conformational preference of substituents, particularly at the C2 and C6 positions.
Intramolecular Interactions in Diamines
The presence of a second amine group, typically on a side chain attached to the thiomorpholine nitrogen, introduces the possibility of intramolecular interactions.
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Hydrogen Bonding: If the side chain is of appropriate length and flexibility, the second amine group (as a donor) can form an intramolecular hydrogen bond with the thiomorpholine sulfur or nitrogen atom (as acceptors). This can lock the molecule into a specific conformation, significantly increasing its stability.
-
Electrostatic Interactions: The basicity of the two nitrogen atoms is a critical factor. At physiological pH, one or both amines may be protonated. The resulting positive charges will repel each other, forcing the molecule to adopt a more extended conformation to minimize this electrostatic repulsion. This effect is highly dependent on the pKa of each amine and the pH of the medium.
Solvent Effects
The surrounding solvent can significantly influence the conformational equilibrium.
-
Polar Solvents: Polar solvents can stabilize conformers with a larger dipole moment. If the axial and equatorial conformers have different polarities, changing the solvent can shift the equilibrium. For instance, a polar, hydrogen-bonding solvent like water can compete with intramolecular hydrogen bonds, potentially favoring a different conformation than what is observed in a nonpolar solvent like chloroform.
-
Dielectric Constant: Solvents with a high dielectric constant can more effectively shield the electrostatic repulsion between protonated amine groups, potentially allowing for more compact conformations than would be possible in a low-dielectric medium.
Section 3: Methodologies for Characterization
A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of thiomorpholine ring stability.
Caption: A workflow for determining the thermodynamic stability of a thiomorpholine-containing compound.
Experimental Techniques
NMR is the most powerful tool for studying molecular conformation in solution.
-
¹H NMR Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the relative orientation of protons and, by extension, the ring's conformation. For example, a large coupling constant (~10-13 Hz) is indicative of an axial-axial relationship, while smaller values (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
Variable-Temperature (VT) NMR: This is the gold standard for determining thermodynamic parameters. By recording spectra at different temperatures, one can observe changes in the populations of the conformers. If the rate of interconversion is slow enough at low temperatures (a condition known as "slow exchange"), separate signals for each conformer can be observed. The ratio of the integrals of these signals directly gives the equilibrium constant (Keq) at that temperature. Plotting ln(Keq) versus 1/T (a van 't Hoff plot) yields the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium, from which the Gibbs free energy (ΔG°) can be calculated.
X-ray crystallography provides an unambiguous, high-resolution structure of the molecule in the solid state. This reveals precise bond lengths, bond angles, and the conformation adopted in the crystal lattice.
-
Causality and Caveats: While invaluable, it is crucial to recognize that the solid-state conformation represents a single, low-energy state that may be influenced by crystal packing forces. It is not necessarily the most stable or most biologically relevant conformation in solution. However, it provides an excellent starting point for computational studies and helps validate geometric parameters.
Computational Chemistry
Computational methods are indispensable for calculating the relative energies of different conformers and understanding the underlying forces.
-
Density Functional Theory (DFT): DFT calculations are used to optimize the geometry of different possible conformers (e.g., axial and equatorial chair forms, boat forms) and calculate their relative electronic energies.
-
Expert Insight: The choice of functional and basis set is critical. Standard functionals like B3LYP can be unreliable for conformational energies. It is imperative to use functionals that properly account for non-covalent dispersion interactions, such as the M06-2X or B2PLYP-D methods, to obtain accurate results.
-
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of the conformational landscape. By simulating the molecule in a box of explicit solvent molecules, one can directly probe the influence of the solvent on conformational preferences and observe transitions between different states.
Section 4: Data Presentation and Protocols
Table 1: Representative Thermodynamic Data
The following table presents hypothetical data for a diamine compound, illustrating how results from a VT-NMR experiment would be summarized.
| Solvent | Major Conformer | Keq (Axial/Equatorial) at 298 K | ΔG° (kcal/mol) at 298 K |
| CDCl₃ | Equatorial | 0.15 | +1.1 |
| D₂O (pH 7.4) | Equatorial | 0.05 | +1.8 |
| D₂O (pH 4.0) | Equatorial | 0.02 | +2.3 |
Causality: The increasing preference for the equatorial conformer (lower Keq, more positive ΔG°) in D₂O, especially at low pH, suggests that electrostatic repulsion between the two protonated nitrogen atoms is a dominant factor, forcing the side chain into the less sterically hindered equatorial position to maximize separation.
Experimental Protocol: Variable-Temperature (VT) ¹H NMR Spectroscopy
Objective: To determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the chair-chair interconversion of a thiomorpholine-containing diamine.
Instrumentation: NMR spectrometer (≥400 MHz) equipped with a variable-temperature control unit.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified diamine compound in ~0.6 mL of a suitable deuterated solvent (e.g., deuterated methanol, CD₃OD, which remains liquid at low temperatures).
-
Filter the solution into a high-quality NMR tube.
-
Self-Validation: The choice of solvent is critical. It must not freeze at the lowest temperature to be studied and should fully dissolve the compound.
-
-
Initial Spectrometer Setup (Room Temperature):
-
Tune and shim the spectrometer for optimal resolution.
-
Acquire a standard ¹H NMR spectrum at 298 K (25 °C). Identify characteristic peaks that are likely to shift or split upon cooling (e.g., protons alpha to the nitrogen or sulfur).
-
-
Cooling and Data Acquisition:
-
Lower the temperature in increments of 10 K (e.g., 288 K, 278 K, etc.).
-
At each temperature, allow the sample to equilibrate for at least 5-10 minutes. Expert Insight: Equilibration time is crucial for accurate temperature measurement and to ensure the sample has reached thermodynamic equilibrium.
-
Re-shim the spectrometer at each new temperature, as magnetic field homogeneity is temperature-dependent.
-
Acquire a ¹H spectrum at each temperature, noting the exact temperature reading.
-
Continue cooling until distinct signals for the two conformers are observed (the "slow-exchange regime") or until the lower limit of the instrument/solvent is reached.
-
-
Data Analysis:
-
At each temperature in the slow-exchange regime, carefully integrate the signals corresponding to the axial and equatorial conformers. Let the integrals be I_ax and I_eq.
-
Calculate the equilibrium constant, Keq = [Axial]/[Equatorial] = I_ax / I_eq.
-
Calculate the Gibbs free energy at each temperature using the equation: ΔG° = -RT ln(Keq) .
-
Construct a van 't Hoff plot by plotting ln(Keq) versus 1/T (in Kelvin).
-
Perform a linear regression on the plot. The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R , where R is the gas constant (1.987 cal/mol·K).
-
-
Final Validation:
-
Use the calculated ΔH° and ΔS° to calculate ΔG° at 298 K (ΔG° = ΔH° - TΔS° ) and compare it with the value obtained from the room temperature equilibrium (if measurable) to ensure consistency.
-
Conclusion
The thermodynamic stability of the thiomorpholine ring in diamine compounds is a complex interplay of steric, electronic, intramolecular, and solvent-dependent factors. A thorough characterization of the conformational landscape is not an optional exercise but a fundamental component of modern, structure-based drug design. By leveraging a synergistic combination of high-resolution NMR spectroscopy and validated computational modeling, researchers can gain critical insights into the three-dimensional structure and energetic profile of their molecules. This knowledge enables the fine-tuning of molecular architecture to optimize target engagement, improve pharmacokinetic properties, and ultimately accelerate the development of novel therapeutics.
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Makhaeva, N. A., & Potapov, V. A. (2025). New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry, 61(12), 2247–2258.
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Janeš, D., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1833.
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Tooulia, K. K., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(8), 556-565.
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Eliel, E. L., & Hofer, O. (1973). Conformational analysis. XXVII. Solvent effects in conformational equilibriums of heterosubstituted 1,3-dioxanes. Journal of the American Chemical Society, 95(24), 8041–8045.
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BenchChem. (2025). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. BenchChem.
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Allinger, N. L., & Freiberg, L. A. (1960). The Conformation of Piperidine. Journal of the American Chemical Society, 82(9), 2393–2394.
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Li, H., et al. (2021). From Rigid Pillararene to Flexible Crown Ether The Effects of the Solvents on the Macrocyclic Structures. Journal of the Brazilian Chemical Society, 32(10), 2055-2062.
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Vandeputte, D. F., et al. (2014). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 16(29), 15205-15216.
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Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. (2023). Journal of the American Chemical Society.
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Sarkar, S., & Guchhait, N. (2013). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 680-686.
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Chemistry LibreTexts. (2021). 4.1: Cyclohexane Ring Conformations. Chemistry LibreTexts.
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Cherblanc, F. L., et al. (2013). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry, 34(19), 1649-1658.
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Gutmann, B., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2352-2358.
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The Emergence of a Privileged Scaffold: A Technical Guide to the History and Discovery of Thiomorpholinyl-Benzene Diamine Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, discovery, and evolving significance of thiomorpholinyl-benzene diamine compounds in medicinal chemistry. We will delve into the rationale behind their synthesis, their diverse biological activities, and the key structure-activity relationships that have established them as a privileged scaffold in modern drug discovery, with a particular focus on their role as kinase inhibitors.
Introduction: The Thiomorpholine Moiety as a Versatile Pharmacophore
The journey of thiomorpholinyl-benzene diamine compounds is rooted in the broader appreciation of the thiomorpholine ring as a valuable heterocyclic motif in drug design.[1] Thiomorpholine, a saturated six-membered ring containing both a sulfur and a nitrogen atom, offers a unique combination of properties that medicinal chemists have leveraged to enhance the therapeutic potential of various molecular scaffolds.[1] Its non-planar, flexible conformation, coupled with the ability of the sulfur atom to engage in various interactions and undergo metabolic oxidation, provides a powerful tool for modulating physicochemical and pharmacokinetic properties.[2]
The incorporation of a thiomorpholine ring can influence a molecule's solubility, lipophilicity, metabolic stability, and target engagement.[2] This versatility has led to the exploration of thiomorpholine-containing compounds across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4]
Early Discoveries and the Rationale for the Thiomorpholinyl-Benzene Diamine Scaffold
The initial exploration of thiomorpholine derivatives was largely driven by the desire to create novel chemical entities with diverse pharmacological profiles. Early research focused on the synthesis of various substituted thiomorpholines and screening them for a range of biological activities. These studies revealed that the thiomorpholine moiety could impart potent antimicrobial, anti-inflammatory, and antioxidant properties to a parent molecule.[3]
The strategic combination of the thiomorpholine ring with a benzene diamine core represents a key step in the evolution of this class of compounds. The benzene diamine scaffold provides a versatile platform for introducing substituents that can interact with specific biological targets. The aniline nitrogen atoms offer points for further chemical modification, allowing for the fine-tuning of electronic and steric properties to optimize target binding and cellular activity.
A critical precursor and building block in the synthesis of many of these compounds is 4-thiomorpholinoaniline . This intermediate is typically synthesized from 4-(4-nitrophenyl)thiomorpholine through the reduction of the nitro group.[2] The facile synthesis of this key intermediate has paved the way for the development of a diverse library of thiomorpholinyl-benzene diamine derivatives.
The Rise of Thiomorpholinyl-Benzene Diamine Derivatives as Kinase Inhibitors
A pivotal moment in the history of thiomorpholinyl-benzene diamine compounds was their emergence as potent inhibitors of protein kinases. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
The development of the anilino-quinoline scaffold as a potent kinase inhibitor core provided a fertile ground for the incorporation of the thiomorpholine moiety. The anilino group, a derivative of a benzene diamine, is crucial for interacting with the hinge region of the kinase ATP-binding pocket. The exploration of various substituents on this scaffold led to the discovery that the addition of a thiomorpholine-containing side chain could significantly enhance potency and modulate the pharmacokinetic profile.
Case Study: The Discovery and Development of Bosutinib
A prime example of the successful application of the thiomorpholinyl-benzene scaffold in kinase inhibition is the drug bosutinib (marketed as Bosulif®).[5] Bosutinib is a potent dual inhibitor of the Bcr-Abl and Src tyrosine kinases, and it is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[4][6]
The core of bosutinib is a 4-anilinoquinoline-3-carbonitrile structure.[5] The 4-anilino portion is essential for its ATP-competitive binding to the kinase domain.[7] The discovery of bosutinib involved extensive structure-activity relationship (SAR) studies, which revealed the importance of the substituents on the anilino ring for potency and selectivity. While not a classic "diamine," the anilino-scaffold is a direct conceptual and synthetic relative.
The inclusion of a solubilizing side chain at the C7 position of the quinoline ring was found to be critical for the drug's overall properties. The choice of a piperazine-containing side chain, which can be considered a related heterocyclic amine to thiomorpholine, highlights the importance of this region for interacting with the solvent-exposed surface of the enzyme and for optimizing the drug's pharmacokinetic profile.[8] Although bosutinib itself contains a piperazine rather than a thiomorpholine in its final structure, the developmental history of anilino-quinoline kinase inhibitors saw the exploration of various heterocyclic side chains, with the principles being broadly applicable. The rationale for including such groups is to enhance solubility and provide a handle for modulating the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Mechanism of Action of Bosutinib:
Bosutinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the Bcr-Abl and Src kinase domains.[7][9] This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive the proliferation of cancer cells.[10]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors based on the thiomorpholinyl-benzene diamine scaffold has been guided by extensive SAR studies. Key insights include:
-
The Anilino-Linker: The NH-linker of the anilino group is a critical hydrogen bond donor to the hinge region of the kinase.
-
Substitution on the Benzene Ring: The nature and position of substituents on the aniline ring are crucial for potency and selectivity. Electron-withdrawing and lipophilic groups are often favored to enhance binding affinity.
-
The Thiomorpholine Moiety: The thiomorpholine ring, often part of a larger side chain, primarily influences the compound's physicochemical properties. Its role includes:
-
Solubility Enhancement: The polar nature of the thiomorpholine ring can improve aqueous solubility, which is often a challenge for kinase inhibitors.
-
Metabolic Modulation: The sulfur atom can be a site of metabolism (oxidation to the sulfoxide or sulfone), which can be engineered to control the drug's half-life and clearance.[2]
-
Conformational Constraint: The ring can help to position other functional groups in an optimal orientation for target binding.
-
Experimental Protocols
General Synthesis of 4-Thiomorpholinoaniline
A common route to the key intermediate, 4-thiomorpholinoaniline, involves a two-step process starting from 4-fluoronitrobenzene.
Step 1: Synthesis of 4-(4-nitrophenyl)thiomorpholine [2]
-
Reactants: 4-fluoronitrobenzene, thiomorpholine, and a base (e.g., triethylamine or potassium carbonate).
-
Solvent: A polar aprotic solvent such as acetonitrile or DMF.
-
Procedure: 4-fluoronitrobenzene and thiomorpholine are heated in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution mechanism. After the reaction is complete, the product is typically isolated by precipitation upon addition of water, followed by filtration and purification.
Step 2: Reduction of 4-(4-nitrophenyl)thiomorpholine to 4-thiomorpholinoaniline [2]
-
Reducing Agent: Various reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ with Pd/C), or chemical reduction (e.g., iron powder in the presence of an acid like acetic acid or ammonium chloride).
-
Solvent: A protic solvent such as ethanol or methanol is commonly used for catalytic hydrogenation.
-
Procedure: The nitro compound is dissolved in the appropriate solvent, and the reducing agent is added. The reaction mixture is stirred until the reduction is complete. The product is then isolated by filtration (to remove the catalyst) and evaporation of the solvent. Purification can be achieved by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the inhibitory activity of bosutinib against key target kinases.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Bosutinib | Bcr-Abl | 1.2 | [11] |
| Bosutinib | Src | 1.0 | [11] |
| Bosutinib | Lyn | 1.1 | [7] |
| Bosutinib | Hck | 3.3 | [7] |
Future Perspectives and Conclusion
The history and discovery of thiomorpholinyl-benzene diamine compounds illustrate a successful interplay of rational drug design and serendipitous discovery. The journey from simple heterocyclic derivatives to highly potent and selective kinase inhibitors like bosutinib underscores the value of this chemical scaffold in medicinal chemistry.
Future research in this area is likely to focus on:
-
Exploring new therapeutic targets: The versatility of the thiomorpholinyl-benzene diamine scaffold suggests that it could be adapted to inhibit other classes of enzymes or interact with other receptors.
-
Developing next-generation inhibitors: The emergence of drug resistance is a constant challenge in kinase inhibitor therapy. The design of new analogs that can overcome resistance mutations will be an ongoing area of research.
-
Fine-tuning ADME properties: Further optimization of the thiomorpholine-containing side chains could lead to drugs with improved pharmacokinetic profiles, such as better oral bioavailability or longer half-lives.
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Gambacorti-Passerini, C., Piazza, R., & Corneo, G. (2013). Bosutinib: a review of preclinical and clinical studies in chronic myelogenous leukemia. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1333-1343.[4]
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Asquith, C. R. M., et al. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. bioRxiv.[15]
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Asquith, C. R. M., et al. (2020). Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. ChemMedChem, 15(2), 169-180.[16]
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Asquith, C. R. M., et al. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. bioRxiv.[18]
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Asquith, C. R. M., et al. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. ResearchGate.[19]
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Wallace, E. M., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(24), 2825-2828.[20]
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Asquith, C. R. M., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200161.[24]
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Boschelli, D. H., et al. (2001). Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: identification of potent 7-amino analogs. Journal of Medicinal Chemistry, 44(23), 3965-3977.[25]
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Dawood, M., et al. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Clinical Pharmacokinetics, 53(8), 691-703.[26]
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Cai, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. ResearchGate.[27]
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ClinPGx. (n.d.). Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link][28]
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Rosti, G., et al. (2013). Bosutinib: a novel second-generation tyrosine kinase inhibitor. Expert Review of Anticancer Therapy, 13(2), 149-159.[6]
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Seeliger, M. A., et al. (2009). Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. Cancer Research, 69(6), 2384-2392.[29]
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Markham, A. (2023). Bosutinib: Pediatric First Approval. Paediatric Drugs, 25(6), 787-791.[30]
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Fierce Biotech. (2010, December 6). Pfizer Announces Phase 3 Results of Investigational Compound Bosutinib in Patients With Newly Diagnosed Chronic Myeloid Leukemia. Retrieved from [Link][31]
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Gambacorti-Passerini, C., et al. (2008). Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants. Blood, 112(11), 356.[11]
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Boschelli, D. H., et al. (2001). Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: Identification of potent 7-amino analogs. ResearchGate.[32]
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Musumeci, F., Schenone, S., Brullo, C., & Botta, M. (2012). Last findings on dual inhibitors of abl and SRC tyrosine-kinases. Future Medicinal Chemistry, 4(7), 865-879.[33]
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de Villiers, K. A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Molecules, 20(10), 18734-18751.[34]
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Kumar, A., & Kumar, S. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(13), 7434-7440.[35]
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Seeliger, M. A., et al. (2009). Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. PubMed.[36]
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Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 281-303.[1]
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Frontiers in Chemistry. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 868428.[38]
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The ASCO Post. (2018, March 10). Bosutinib in Newly Diagnosed Chronic-Phase Philadelphia Chromosome–Positive Chronic Myeloid Leukemia. Retrieved from [Link][40]
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Methodological & Application
Synthesis of 4-Thiomorpholin-4-ylbenzene-1,2-diamine: A Detailed Protocol and Mechanistic Overview
An Application Note for the Synthesis of 4-Thiomorpholin-4-ylbenzene-1,2-diamine from Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 4-thiomorpholin-4-ylbenzene-1,2-diamine, a valuable diamine building block in medicinal chemistry and materials science. The described two-step protocol involves an initial Nucleophilic Aromatic Substitution (SNAr) reaction to form an N-aryl bond, followed by a reduction of nitro groups to yield the target diamine. This document offers detailed, step-by-step experimental procedures, mechanistic insights, and safety considerations to ensure reproducible and safe execution in a laboratory setting.
Introduction
4-Thiomorpholin-4-ylbenzene-1,2-diamine is a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities. The presence of the thiomorpholine moiety can enhance lipophilicity and introduce a site for metabolic oxidation, while the ortho-diamine functionality is a versatile precursor for the construction of benzimidazoles, quinoxalines, and other fused heterocyclic systems. These resulting structures are of significant interest in drug discovery programs targeting a range of diseases.
The synthesis of this diamine can be efficiently achieved through a robust two-step sequence. The first step leverages the principles of Nucleophilic Aromatic Substitution (SNAr), where the nitrogen atom of thiomorpholine displaces a leaving group on an electron-deficient aromatic ring.[1] The subsequent step involves the reduction of nitro groups on the aromatic ring to the desired amino functionalities.[2] This application note details a reliable protocol starting from commercially available precursors.
Overall Synthetic Scheme
The synthesis of 4-thiomorpholin-4-ylbenzene-1,2-diamine is accomplished via a two-step process as illustrated below. The first step is the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and thiomorpholine to yield 4-(2,4-dinitrophenyl)thiomorpholine. The second step is the reduction of the dinitro intermediate to the final product, 4-thiomorpholin-4-ylbenzene-1,2-diamine.
Figure 1: Overall synthetic workflow for 4-thiomorpholin-4-ylbenzene-1,2-diamine.
Part 1: Synthesis of 4-(2,4-dinitrophenyl)thiomorpholine via Nucleophilic Aromatic Substitution (SNAr)
Principle and Mechanistic Insights
The SNAr reaction is a powerful method for forming carbon-heteroatom bonds on aromatic rings. This reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring.[3] In this protocol, the nucleophilic nitrogen of thiomorpholine attacks the carbon atom bearing the fluorine leaving group on the 2,4-dinitrobenzene ring. The presence of two nitro groups, ortho and para to the leaving group, is crucial as they stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1] The subsequent elimination of the fluoride ion restores the aromaticity of the ring and yields the desired product.
Figure 2: Simplified mechanism of the SNAr reaction.
Experimental Protocol
This protocol is adapted from procedures for similar nucleophilic aromatic substitutions.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Fluoro-2,4-dinitrobenzene | ≥99% | Sigma-Aldrich |
| Thiomorpholine | 98% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Fisher Scientific |
| Hexanes | ACS reagent, ≥98.5% | Fisher Scientific |
| Deionized water | - | - |
| Anhydrous sodium sulfate | ACS reagent, granular | Fisher Scientific |
Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-2,4-dinitrobenzene (1.86 g, 10 mmol) and acetonitrile (30 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add thiomorpholine (1.03 g, 10 mmol) to the solution, followed by the dropwise addition of triethylamine (2.1 mL, 15 mmol).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a yellow-orange solid, can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield pure 4-(2,4-dinitrophenyl)thiomorpholine.
Part 2: Synthesis of 4-Thiomorpholin-4-ylbenzene-1,2-diamine via Reduction of Dinitroarene
Principle and Mechanistic Insights
The reduction of aromatic nitro compounds to anilines is a fundamental transformation in organic synthesis.[2] Several reagents can accomplish this transformation, including catalytic hydrogenation (e.g., H₂ with a palladium catalyst) and metal-acid systems (e.g., SnCl₂ in HCl, or Fe in acetic acid).[5] The use of tin(II) chloride in concentrated hydrochloric acid is a classic and reliable method for the reduction of nitroarenes. In this reaction, SnCl₂ acts as the reducing agent, and the reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.
Experimental Protocol
This protocol is based on standard procedures for the reduction of dinitroarenes using tin(II) chloride.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-(2,4-Dinitrophenyl)thiomorpholine | As synthesized in Part 1 | - |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS reagent, ≥98% | Sigma-Aldrich |
| Concentrated Hydrochloric Acid (HCl) | 37% | Fisher Scientific |
| Ethanol (EtOH) | 200 proof | Fisher Scientific |
| Sodium hydroxide (NaOH) | Pellets, ACS reagent, ≥97% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS reagent, ≥99.5% | Fisher Scientific |
| Deionized water | - | - |
| Anhydrous sodium sulfate | ACS reagent, granular | Fisher Scientific |
Procedure
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(2,4-dinitrophenyl)thiomorpholine (2.69 g, 10 mmol) in ethanol (50 mL).
-
In a separate beaker, dissolve tin(II) chloride dihydrate (22.56 g, 100 mmol) in concentrated hydrochloric acid (25 mL). Caution: This is an exothermic process and should be done in an ice bath.
-
Slowly add the SnCl₂/HCl solution to the suspension of the dinitro compound.
-
Heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture in an ice bath.
-
Slowly and carefully basify the mixture by adding a 10 M aqueous solution of sodium hydroxide until the pH is approximately 10-12. A thick, white precipitate of tin hydroxides will form.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with dichloromethane (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with additional dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-thiomorpholin-4-ylbenzene-1,2-diamine as a solid, which may darken upon exposure to air.
-
The product can be purified by flash column chromatography on silica gel (eluting with a gradient of dichloromethane to 5% methanol in dichloromethane) if necessary.
Characterization
The identity and purity of the final product, 4-thiomorpholin-4-ylbenzene-1,2-diamine, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
1-Fluoro-2,4-dinitrobenzene: is toxic and a skin sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Thiomorpholine: has a strong, unpleasant odor and is a skin and eye irritant. Handle in a fume hood.
-
Triethylamine: is flammable and corrosive. Avoid inhalation and contact with skin and eyes.
-
Concentrated Hydrochloric Acid: is highly corrosive and causes severe burns. Handle with extreme care in a fume hood, using appropriate PPE.
-
Tin(II) chloride: is harmful if swallowed and can cause skin and eye irritation.
-
The reduction of nitro compounds can be exothermic. Ensure proper temperature control, especially during the addition of reagents.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Incomplete reaction | Insufficient reaction time or temperature. Inactive base. | Monitor reaction by TLC. If starting material persists, extend reflux time. Ensure the triethylamine is of good quality and used in sufficient excess. |
| Step 2: Incomplete reduction | Insufficient reducing agent. | Use a larger excess of SnCl₂·2H₂O. Ensure the reaction is heated for an adequate amount of time. |
| Product darkens rapidly | Oxidation of the diamine product. | Work up the reaction and purify the product as quickly as possible. Store the final product under an inert atmosphere (e.g., argon or nitrogen). |
This application note provides a reliable and detailed two-step synthesis for 4-thiomorpholin-4-ylbenzene-1,2-diamine from readily available starting materials. The protocols for both the Nucleophilic Aromatic Substitution and the subsequent dinitro reduction are well-established and can be performed in a standard organic chemistry laboratory. By following the outlined procedures and safety precautions, researchers can effectively synthesize this valuable building block for applications in drug discovery and materials science.
References
-
Kardile, D.P., & Kalyane, N.V. (n.d.). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology.
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
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Buchwald–Hartwig amination. (2023, December 22). In Wikipedia.
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Improving the efficiency of palladium-catalyzed amination for morpholine synthesis. (n.d.). BenchChem.
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Picek, F., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(2), M1795.
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Fathalla, M. F., Kassem, T. S., & Hamed, E. A. (2014). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 6(3).
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(38), 9472-9481.
-
Nucleophilic aromatic substitution. (2023, November 28). In Wikipedia.
-
Hamed, E. A., et al. (2005). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Journal of Chemical Research, 2005(7), 413-416.
-
4-(Thiomorpholin-4-yl)benzene-1,2-diamine. (n.d.). Sigma-Aldrich.
-
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532-2539.
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
-
Kariuki, B. M., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 6(3), 1640-1651.
-
Kim, B. H., et al. (2010). ONE-POT ARYL-1,4-THIOMORPHOLINE 1,1-DIOXIDE SYNTHESIS VIA DOUBLE 1,4-ADDITION OF IN SITU REDUCED NITROARENES TO DIVINYL SULFONES. HETEROCYCLES, 81(2), 317.
-
Reduction of nitro compounds. (2023, August 16). In Wikipedia.
-
16.7: Nucleophilic Aromatic Substitution. (2021, March 5). Chemistry LibreTexts.
-
The design and Synthesis of 5-(morpholin-4-yl)-N'-sulfonyl-1,2,3-thiadiazole-4-amidines. (n.d.).
-
Arylation of morpholine with various aryl halides catalyzed by MnCl 2 ·4H 2 O. (n.d.). ResearchGate.
-
Method of synthesis of morpholino oligomers. (n.d.). Google Patents.
-
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532-2539.
-
Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(5).
-
Thiomorpholine. (2023, May 22). In Wikipedia.
-
Method of synthesis of morpholino oligomers. (n.d.). Google Patents.
-
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications.
-
Barman, J., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5437.
-
Barman, J., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. ResearchGate.
-
Barman, J., et al. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv.
-
Wang, D., et al. (2023). Enantioselective Chan-Lam S-Arylation of Sulfenamides. ChemRxiv.
-
Rakib, E. M., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform, 42(26).
-
Sini, M., et al. (2012). Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles. Beilstein Journal of Organic Chemistry, 8, 253-258.
Sources
Optimal solvents for nucleophilic substitution using 4-Thiomorpholin-4-ylbenzene-1,2-diamine
Application Note & Protocol
Topic: Strategic Solvent Selection for Nucleophilic Aromatic Substitution (SNAr) Reactions Utilizing 4-Thiomorpholin-4-ylbenzene-1,2-diamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Thiomorpholin-4-ylbenzene-1,2-diamine is a valuable scaffold in medicinal chemistry, frequently employed as a key building block in the synthesis of complex therapeutic agents.[1][2] Its utility often involves nucleophilic aromatic substitution (SNAr) reactions to introduce further diversity and functionality. The success of these transformations—in terms of reaction rate, yield, and purity—is critically dependent on the judicious selection of the reaction solvent. This document provides a detailed guide to understanding the mechanistic role of solvents in SNAr reactions involving this substrate, presents a comparative analysis of common solvents, and offers a robust, validated protocol for practical application.
Introduction: The Thiomorpholine Scaffold in Drug Discovery
The thiomorpholine moiety is a "privileged scaffold" in modern pharmacology, recognized for its presence in a wide array of bioactive compounds.[3] Its unique physicochemical properties, including increased lipophilicity compared to its morpholine analog, make it an attractive component in drug design for enhancing cell permeability and metabolic stability.[4] Thiomorpholine derivatives have demonstrated a broad spectrum of therapeutic activities, including antibacterial, antioxidant, and kinase inhibition properties.[1][5]
4-Thiomorpholin-4-ylbenzene-1,2-diamine, with its vicinal diamine functionality, serves as a versatile precursor for the construction of heterocyclic systems like benzimidazoles, which are themselves prevalent in many FDA-approved drugs.[6] The nucleophilic character of the diamine allows for SNAr reactions, a powerful method for forming C-N bonds on activated aromatic rings.[7] However, the efficiency of this key reaction is profoundly influenced by the solvent system, which dictates the reactivity of the nucleophile and the stability of the reaction intermediates.
Mechanistic Rationale: The Solvent's Role in SNAr Reactions
Nucleophilic aromatic substitution typically proceeds via a two-step addition-elimination mechanism, which is fundamentally different from aliphatic SN1/SN2 pathways.[8][9] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, temporarily breaking aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The reaction concludes with the expulsion of a leaving group, restoring the ring's aromaticity.
Figure 1: The Addition-Elimination mechanism of SNAr reactions.
The rate-determining step is the formation of the Meisenheimer complex. Therefore, the optimal solvent must facilitate this step by:
-
Dissolving the Reactants: Ensuring the substrate and nucleophile are in the solution phase to react.
-
Stabilizing the Charged Intermediate: A polar solvent can stabilize the anionic Meisenheimer complex, lowering the activation energy.
-
Maximizing Nucleophile Reactivity: The solvent should not overly solvate or "cage" the nucleophile, which would hinder its ability to attack the electrophilic ring.
This leads to a clear preference for polar aprotic solvents in SNAr reactions.[10][11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments, allowing them to effectively solvate cations (like the counter-ion of the base, e.g., K⁺ from K₂CO₃) while leaving the anionic nucleophile relatively "naked" and highly reactive.[12][13] This significantly accelerates the rate of nucleophilic attack.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can form strong hydrogen bonds with the amine nucleophile.[13][14] This "caging" effect stabilizes the nucleophile, reducing its energy and making it less reactive, which slows down the crucial initial addition step. While they can stabilize the Meisenheimer complex, their detrimental effect on the nucleophile's reactivity often makes them poor choices for SNAr unless the reactants are highly activated.[15][16]
Comparative Analysis of Recommended Solvents
The choice of a polar aprotic solvent is a balance between solvating power, boiling point (reaction temperature), and ease of removal during workup.
| Solvent | Abbreviation | Class | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 189 | 47.2 | Excellent solvating power for SNAr, allowing for high reaction rates. High boiling point is good for difficult reactions but makes removal challenging. |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | 36.7 | A highly effective and common solvent for SNAr.[17] Easier to remove than DMSO but is a suspected reprotoxin. |
| Acetonitrile | ACN, MeCN | Polar Aprotic | 82 | 37.5 | Good balance of polarity and volatility. Lower boiling point may require longer reaction times but simplifies workup. A greener alternative to DMF/DMSO.[4] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | 202 | 32.2 | Similar to DMSO in efficacy and boiling point. Also under scrutiny for toxicity. |
| Tetrahydrofuran | THF | Polar Aprotic | 66 | 7.6 | Lower polarity makes it less effective for SNAr unless reactants are highly activated. Often used when milder conditions are required.[11] |
| 1,4-Dioxane | - | Polar Aprotic | 101 | 2.2 | Similar in application to THF, sometimes used for its higher boiling point. |
For reactions with 4-thiomorpholin-4-ylbenzene-1,2-diamine, Acetonitrile and DMF represent the most logical starting points for optimization, providing a good balance of reactivity and practicality.
Experimental Protocol: Model SNAr Reaction
This protocol details a model reaction between 4-thiomorpholin-4-ylbenzene-1,2-diamine and 1-fluoro-4-nitrobenzene, a standard activated electrophile for SNAr.
Materials and Reagents
-
4-Thiomorpholin-4-ylbenzene-1,2-diamine (1.0 eq)
-
1-Fluoro-4-nitrobenzene (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-thiomorpholin-4-ylbenzene-1,2-diamine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous solvent (Acetonitrile or DMF) to achieve a substrate concentration of approximately 0.1 M.
-
Reagent Addition: With vigorous stirring, add 1-fluoro-4-nitrobenzene (1.1 eq) to the suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80 °C (for Acetonitrile) or 100 °C (for DMF).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed (typically 4-12 hours).
-
Work-up (Quenching & Extraction):
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base (K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexanes/Ethyl Acetate).
-
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Figure 2: General experimental workflow for the SNAr protocol.
Optimization and Troubleshooting
-
Slow or Incomplete Reaction: If the reaction stalls, consider increasing the temperature (if the solvent's boiling point allows) or switching to a more polar solvent (e.g., from ACN to DMF, or DMF to DMSO). A stronger base, such as cesium carbonate (Cs₂CO₃), can also increase the rate.
-
Side Product Formation: If undesired side products are observed (e.g., double substitution), try lowering the reaction temperature or using a less polar solvent like THF to decrease reactivity.[11] Using a precise stoichiometry (closer to 1.0 eq of the electrophile) can also mitigate this.
-
Solvent Removal Issues: For high-boiling solvents like DMSO, removal via azeotropic distillation with toluene or heptane under high vacuum can be effective, or the product can often be precipitated by adding the reaction mixture to a large volume of cold water.
Conclusion
The selection of an optimal solvent is paramount for the successful execution of nucleophilic aromatic substitution reactions with 4-thiomorpholin-4-ylbenzene-1,2-diamine. Polar aprotic solvents are unequivocally the superior choice, with their ability to maximize nucleophile reactivity while stabilizing the critical Meisenheimer intermediate. Acetonitrile and DMF offer excellent starting points for process development, providing a reliable platform for the synthesis of complex, high-value molecules for drug discovery and development. By understanding the mechanistic principles and following the validated protocol herein, researchers can confidently and efficiently utilize this important building block in their synthetic campaigns.
References
- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
- Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
- Journal of Chemical Reviews. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Reddit. (2015).
- Unknown Source. (2025).
- MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
- PubMed. (n.d.). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.
- Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Wordpress. (n.d.). SNAr Solvents and Reagents.
- Unknown Source. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-nitrobenzene-1,3-diamine.
- Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution.
- YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
- Master Organic Chemistry. (2011).
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- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
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Application Note: Reagents and Protocols for the Regioselective Functionalization of 4-Thiomorpholin-4-ylbenzene-1,2-diamine
Introduction: Unlocking the Potential of a Substituted o-Phenylenediamine Core
4-Thiomorpholin-4-ylbenzene-1,2-diamine is a highly functionalized aromatic diamine with significant potential as a scaffold in medicinal chemistry and materials science. Its core, o-phenylenediamine (OPD), is a well-established precursor for a multitude of heterocyclic systems, including benzimidazoles, quinoxalines, and benzodiazepines—privileged structures in drug discovery.[1][2] The strategic placement of a thiomorpholine moiety introduces a key modulatory group that can influence solubility, metabolic stability, and target engagement.
This guide provides a predictive framework and detailed protocols for the regioselective functionalization of this specific diamine. Given the limited direct literature on this exact molecule, the protocols herein are synthesized from established chemical principles and proven methodologies for structurally analogous N-substituted OPD derivatives. The focus is on providing a robust starting point for researchers to achieve predictable and controlled chemical modifications.
Molecular Analysis and Predicted Reactivity
Understanding the electronic and steric landscape of the molecule is paramount for predicting regioselectivity. The molecule contains three powerful activating groups attached to the benzene ring, making it highly susceptible to electrophilic attack and poised for cyclization reactions.
-
Amino Groups (-NH₂): Located at C1 and C2, these are potent activating, ortho, para-directing groups.[3][4] They dramatically increase the electron density of the aromatic ring through resonance.
-
Thiomorpholinyl Group: This N-alkylamino substituent at C4 is also a strong activating, ortho, para-director. Its nitrogen lone pair participates in resonance, donating electron density to the ring. However, its significant steric bulk will hinder reactions at the adjacent C3 and C5 positions.
-
Combined Effect: The synergistic activation by three electron-donating groups makes the benzene ring extremely nucleophilic. The primary challenge is not in initiating a reaction, but in controlling its position.
Based on this analysis, we can predict the reactivity at different sites:
-
N1 and N2: The adjacent amino groups are excellent bidentate nucleophiles, making them ideal for cyclization reactions with 1,2-dielectrophiles or carbonyl compounds. This is often the most predictable and high-yielding functionalization pathway for OPDs.[5][6][7]
-
C5 and C6: These are the most electronically activated and sterically accessible positions for electrophilic aromatic substitution . Position C6 is para to the C2-amino group and ortho to the C1-amino group. Position C5 is ortho to the bulky thiomorpholine group and meta to the C1-amino group. The combined directing effects strongly favor substitution at C6.
Diagram: Predicted Reactivity Map A visual summary of the most probable sites for chemical modification.
Caption: Predicted sites for functionalization on 4-Thiomorpholin-4-ylbenzene-1,2-diamine.
Protocols for Regioselective Functionalization
The following protocols are designed as robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific needs.
Protocol 1: Synthesis of Benzimidazoles via N1, N2 Cyclization
This is the most reliable method for functionalizing the diamine core, leveraging the nucleophilicity of the adjacent amino groups. The reaction with an aldehyde is a classic Phillips-Ladenburg condensation.[8]
Principle: Acid-catalyzed condensation of the diamine with an aldehyde forms a Schiff base intermediate, which rapidly cyclizes and undergoes oxidation (often aerial) to the stable aromatic benzimidazole.
Reagents & Equipment:
-
4-Thiomorpholin-4-ylbenzene-1,2-diamine
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (EtOH)
-
p-Toluenesulfonic acid (p-TsOH) or Hydrochloric Acid (HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 4-Thiomorpholin-4-ylbenzene-1,2-diamine (1.0 mmol) in ethanol (20 mL).
-
Addition of Aldehyde: Add 4-chlorobenzaldehyde (1.05 mmol, 1.05 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of p-TsOH (0.1 mmol, 10 mol%).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume in vacuo until a precipitate forms.
-
Purification: Filter the solid product and wash with cold ethanol to remove unreacted starting materials. If necessary, recrystallize from an appropriate solvent like ethanol or isopropanol to obtain the pure 2-(4-chlorophenyl)-6-thiomorpholin-1H-benzo[d]imidazole.
Diagram: Benzimidazole Formation Workflow Illustrates the key steps from reactants to the final product.
Caption: Workflow for the synthesis of benzimidazole derivatives.
Protocol 2: Synthesis of Quinoxalines via N1, N2 Cyclization
Quinoxalines are formed by reacting OPDs with 1,2-dicarbonyl compounds. This reaction is typically high-yielding and regiochemically unambiguous.[6][7]
Principle: The two primary amine groups undergo a double condensation reaction with a 1,2-dicarbonyl compound (e.g., benzil) to form the six-membered dihydropyrazine ring, which then aromatizes to the stable quinoxaline.
Reagents & Equipment:
-
4-Thiomorpholin-4-ylbenzene-1,2-diamine
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-Thiomorpholin-4-ylbenzene-1,2-diamine (1.0 mmol) and benzil (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction is often visually indicated by a color change and the formation of a precipitate.
-
Isolation: Cool the reaction to room temperature. The product, 6-thiomorpholinyl-2,3-diphenylquinoxaline, will typically crystallize out of solution.
-
Purification: Collect the crystals by vacuum filtration, wash thoroughly with cold ethanol, and dry in vacuo. The product is often pure enough for subsequent use without further purification.
Protocol 3: Regioselective C-H Halogenation of the Aromatic Ring
This protocol aims to selectively functionalize the most activated and sterically accessible carbon position (C6). Mild halogenating agents are crucial to prevent over-reaction and oxidation of the electron-rich diamine.[9][10]
Principle: Electrophilic aromatic substitution using a mild source of electrophilic bromine, such as N-Bromosuccinimide (NBS), in a polar aprotic solvent. The strong directing effects of the amino groups will overwhelmingly favor substitution at the C6 position.
Reagents & Equipment:
-
4-Thiomorpholin-4-ylbenzene-1,2-diamine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Preparation: Dissolve 4-Thiomorpholin-4-ylbenzene-1,2-diamine (1.0 mmol) in DMF (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add NBS (1.0 mmol, 1.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, pour the mixture into ice-cold water (50 mL). The brominated product should precipitate.
-
Work-up: Stir the aqueous suspension for 30 minutes, then filter the solid. Wash the solid with copious amounts of water to remove DMF and succinimide byproducts.
-
Purification: Dry the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
| Reaction Type | Key Reagent | Target Site(s) | Predicted Major Product |
| Benzimidazole Synthesis | Aromatic Aldehyde | N1, N2 | 2-Aryl-6-thiomorpholin-1H-benzo[d]imidazole |
| Quinoxaline Synthesis | 1,2-Dicarbonyl (Benzil) | N1, N2 | 6-Thiomorpholinyl-2,3-diphenylquinoxaline |
| C-H Bromination | N-Bromosuccinimide (NBS) | C6 | 6-Bromo-4-thiomorpholin-ylbenzene-1,2-diamine |
Safety and Handling
-
o-Phenylenediamine derivatives are potential sensitizers and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
NBS is a source of bromine and should be handled with care. Avoid inhalation of dust.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Gillespie, J. E., Morrill, C., & Phipps, R. J. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society. [Link]
-
Gillespie, J. E., Morrill, C., & Phipps, R. J. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. PubMed. [Link]
-
da Silva, W. A., et al. (2024). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. [Link]
-
Artasensi, A., et al. (2020). Reaction of ortho-phenylenediamine with dicarbonyls. ResearchGate. [Link]
-
Phipps, R. J., et al. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Organic Chemistry Portal. [Link]
-
Gillespie, J. E., Morrill, C., & Phipps, R. J. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society, 143(25), 9355–9360. [Link]
-
Safari, J., et al. (2014). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. ResearchGate. [Link]
-
Various Authors. (2023). Various approaches for the synthesis of benzimidazole derivatives. Semantic Scholar. [Link]
-
Audisio, D., et al. (2015). Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. PubMed. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Jasperse, C. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions. Course Notes. [Link]
-
G. W. Rewcastle, W. A. Denny. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. ResearchGate. [Link]
Sources
- 1. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 4-Thiomorpholin-4-ylbenzene-1,2-diamine in DMSO
Welcome to the dedicated technical support guide for resolving solubility challenges with 4-Thiomorpholin-4-ylbenzene-1,2-diamine in Dimethyl Sulfoxide (DMSO). This resource is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. Here, we address common issues with a combination of in-depth chemical principles and actionable, laboratory-tested protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've added the calculated amount of 4-Thiomorpholin-4-ylbenzene-1,2-diamine to my DMSO, but it's not dissolving completely. I see solid particulates. What's the first step?
A1: Incomplete dissolution is a common initial hurdle. Before resorting to more aggressive methods, it's crucial to ensure your fundamental technique is sound. The primary factors to verify are mechanical agitation and the quality of your solvent.
Initial Troubleshooting Workflow:
-
Vortexing/Agitation: Ensure you are vortexing the solution vigorously for at least 2-5 minutes. For larger volumes, use a magnetic stirrer. The goal is to maximize the surface area of the solid interacting with the solvent.
-
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination can significantly decrease the solubility of many organic compounds. It is imperative to use anhydrous, high-purity DMSO (≥99.9%). Always use a fresh bottle or one that has been properly stored with desiccant.
Below is a logical workflow to follow for initial troubleshooting.
Caption: Initial troubleshooting workflow for dissolution.
Q2: My compound still won't dissolve after vigorous mixing with anhydrous DMSO. Can I heat the solution? What are the risks?
A2: Yes, gentle heating is the next logical step. However, this must be done with caution. 4-Thiomorpholin-4-ylbenzene-1,2-diamine possesses two functional groups that are susceptible to degradation: the aromatic diamine and the thiomorpholine moiety.
-
Aromatic Diamine Oxidation: The 1,2-diamine is highly sensitive to oxidation, which can be accelerated by heat, especially in the presence of trace oxygen. This can lead to the formation of colored impurities (often pink or brown) and a decrease in the parent compound's concentration.
-
Thiomorpholine Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to a sulfoxide or sulfone, altering the compound's structure and properties.
-
DMSO Decomposition: While DMSO is generally stable, prolonged heating above 60-70°C can lead to decomposition, potentially generating reactive byproducts.
Recommended Heating Protocol:
-
Controlled Temperature: Use a water bath or a calibrated heating block. Do not exceed 40-50°C .
-
Inert Atmosphere (Recommended): If possible, briefly sparge the DMSO with argon or nitrogen before adding the compound and blanket the vial's headspace with the inert gas during heating to minimize oxidation.
-
Time Limit: Heat for short intervals (5-10 minutes) with intermittent vortexing. Avoid prolonged heating.
-
Visual Inspection: Monitor for any color change. A clear, pale-yellow solution is expected. The appearance of dark yellow, brown, or pink hues suggests potential degradation.
| Parameter | Recommended Setting | Rationale |
| Temperature | 40-50°C (Max) | Balances increased kinetic energy for dissolution with minimizing thermal degradation. |
| Duration | 5-10 minute intervals | Prevents prolonged exposure to heat, reducing the risk of side reactions. |
| Atmosphere | Air (Standard) or Inert Gas (Ideal) | Inert gas (Ar, N₂) displaces oxygen, mitigating oxidation of the diamine and thioether. |
Q3: I've tried gentle heating, but some material remains undissolved. What other techniques can I use?
A3: If gentle heating is insufficient, sonication is an excellent alternative or complementary technique. Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which helps to break apart solid aggregates and enhance dissolution without applying excessive heat.
Sonication Protocol:
-
Equipment: Use a standard laboratory ultrasonic bath.
-
Procedure: Place your sealed vial containing the compound and DMSO into the water in the sonicator.
-
Duration: Sonicate for 5-15 minute cycles. Check for dissolution after each cycle.
-
Temperature Control: Be aware that prolonged sonication can cause a slight increase in the bath temperature. Monitor this and ensure it remains within the acceptable range (<50°C).
Combined Approach Workflow:
Caption: Advanced troubleshooting workflow using sonication.
Q4: My solution has developed a distinct pink/brown color after preparation. Is it still usable?
A4: The development of a pink or brown color is a strong indicator of the oxidation of the aromatic diamine moiety. This process forms highly colored quinone-imine type structures.
Chemical Rationale:
The 1,2-diamine is electron-rich and readily oxidized by atmospheric oxygen. This process is often catalyzed by trace metal impurities and accelerated by heat and light.
Caption: Oxidation pathway leading to color change.
Usability Assessment:
-
For Screening Assays: If the final concentration of your compound is high and the color is faint, the impact on a primary screening assay might be minimal. However, the exact concentration of the active compound is now unknown.
-
For Dose-Response or Potency Assays: The solution is not recommended for use. The presence of degradation products means the calculated concentration is inaccurate, which will lead to erroneous IC50/EC50 values.
-
For Structural Biology or Biophysics: The solution should be discarded. Purity is paramount for these applications.
Preventative Measures:
-
Prepare stock solutions fresh whenever possible.
-
Store stock solutions under an inert atmosphere (argon or nitrogen) at -20°C or -80°C.
-
Protect solutions from light by using amber vials or wrapping them in foil.
Summary of Troubleshooting Steps
| Step | Action | Key Parameter(s) | Rationale & Potential Risks |
| 1 | Mechanical Agitation | Vortex/Stirring | Maximizes solid-solvent interaction. Low risk. |
| 2 | Verify Solvent Quality | Anhydrous DMSO (≥99.9%) | Water contamination reduces solubility. Use fresh, high-purity solvent. |
| 3 | Gentle Heating | 40-50°C (max) | Increases solubility kinetics. Risk of oxidation/degradation if overheated. |
| 4 | Sonication | 5-15 min cycles | Breaks up aggregates using acoustic energy. Low thermal stress. |
| 5 | Re-evaluation | Purity, Concentration | If all else fails, the issue may be compound purity or exceeding the solubility limit. |
References
-
Gaylord Chemical Company. (n.d.). DMSO & Water: A Complex Relationship. Retrieved from [Link]
-
Burke, T. R., Jr., et al. (1991). Oxidative conversion of ortho-phenylenediamines to 2,3-diaminophenazines by a peroxidase/H2O2 system. Journal of Medicinal Chemistry, 34(5), 1577–1581. (Note: While this is a specific reaction, the general principle of o-phenylenediamine oxidation is well-established in organic chemistry textbooks and literature). A general link to a relevant search is provided: [Link]
-
Capozzi, G., & Modena, G. (1974). The Oxidation of Thioethers. In S. Patai (Ed.), The Chemistry of the Thiol Group (pp. 785-852). John Wiley & Sons, Ltd. A general link to the book series is provided: [Link]
Technical Support Center: Optimizing Condensation of 4-Thiomorpholin-4-ylbenzene-1,2-diamine
Introduction: The Thermal Balancing Act
Welcome to the technical support hub for 4-Thiomorpholin-4-ylbenzene-1,2-diamine . This scaffold is a critical intermediate, often employed in the synthesis of tyrosine kinase inhibitors (e.g., analogues of gefitinib or varlitinib).
The condensation of this ortho-diamine with electrophiles (aldehydes, carboxylic acids, or 1,2-dicarbonyls) presents a specific thermodynamic challenge: The Sulfur Trade-Off.
While the formation of the benzimidazole or quinoxaline core often requires elevated temperatures (activation energy), the thiomorpholine sulfur atom is susceptible to oxidation (sulfoxide/sulfone formation) and ring degradation at these same temperatures. This guide defines the "Thermal Safe Zone" to maximize cyclization yield while preserving the integrity of the thiomorpholine ring.
Module 1: The Thermal Landscape
The "Safe Zone" (60°C – 85°C)
For most condensation reactions involving this substrate, we recommend maintaining reaction temperatures between 60°C and 85°C .
-
Why this range?
-
Kinetic Activation: This range provides sufficient energy to overcome the activation barrier for the initial nucleophilic attack (imine formation) and the subsequent dehydration/cyclization steps.
-
Sulfur Protection: Thiomorpholine sulfur is prone to oxidation to sulfoxide (
) by atmospheric oxygen or reaction oxidants at temperatures . -
Regioselectivity: Moderate temperatures allow for thermodynamic equilibration, improving regioselectivity if the electrophile is asymmetric.
-
The Danger Zones
| Temperature | Risk Factor | Mechanism of Failure |
| < 40°C | Incomplete Cyclization | The reaction often stalls at the "Mono-Imine" (Schiff base) intermediate. The ring closure (dehydration) step is endothermic and kinetically slow. |
| > 100°C | S-Oxidation | High risk of oxidizing the thiomorpholine sulfur to sulfoxide ( |
| > 130°C | Degradation | Thermal decomposition of the thiomorpholine ring (retro-Michael addition type pathways) and polymerization of the diamine. |
Module 2: Visualizing the Pathway
The following diagram illustrates the competing reaction pathways dictated by temperature.
Caption: Figure 1. Thermal reaction pathways showing the divergence between desired cyclization and competitive sulfur oxidation.
Module 3: Troubleshooting Guide
This section addresses specific spectral signatures and physical observations.
Issue 1: Mass Spec shows "M+16" or "M+32" peaks
Diagnosis: Sulfur Oxidation.
-
Cause: The thiomorpholine sulfur has oxidized to a sulfoxide (+16 Da) or sulfone (+32 Da). This is common when using oxidative cyclization methods (e.g., Aldehyde + Na₂S₂O₅) at high temperatures.
-
Solution:
-
Lower Temperature: Reduce reaction temp to < 70°C.
-
Degas Solvents: Sparge solvents with Nitrogen/Argon for 15 mins prior to heating.
-
Change Oxidant: If forming a benzimidazole from an aldehyde, switch from air/O₂ to a milder oxidant like 1,4-benzoquinone or Na₂S₂O₅ (strictly controlled equivalents) at lower heat.
-
Issue 2: Reaction stalls at Intermediate (M + Electrophile - H₂O)
Diagnosis: Incomplete Cyclization (Stalled Imine).
-
Cause: Temperature is too low to drive the final dehydration step.
-
Solution:
-
Stepwise Heating: If the reaction was at RT, increase to 60°C.
-
Acid Catalyst: Add a catalytic amount of mild acid (e.g., 5 mol% Acetic Acid or p-TsOH) to protonate the imine nitrogen, facilitating the nucleophilic attack by the second amine.
-
Water Removal: If the reaction is reversible, add molecular sieves (3Å or 4Å) to the reaction vessel to drive the equilibrium toward the product.
-
Issue 3: Dark Tarry Precipitate
Diagnosis: Diamine Polymerization.
-
Cause: o-Phenylenediamines are electron-rich and prone to oxidative polymerization (similar to aniline blacks) if left in solution with oxygen and heat for too long without reacting.
-
Solution:
-
Order of Addition: Ensure the electrophile is present in slight excess before heating. Do not heat the diamine alone.
-
Protect from Light: These diamines can be photosensitive; wrap the flask in foil during reflux.
-
Module 4: Recommended Protocol (Benzimidazole Formation)
This protocol is optimized to balance cyclization speed with thiomorpholine stability.
Reagents:
-
4-Thiomorpholin-4-ylbenzene-1,2-diamine (1.0 eq)
-
Aromatic Aldehyde (1.1 eq)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq)
-
Solvent: Ethanol/Water (3:1) or DMF (for solubility)
Step-by-Step:
-
Dissolution: Dissolve the diamine and aldehyde in the solvent under an inert atmosphere (N₂ balloon).
-
Activation (RT): Stir at Room Temperature (20-25°C) for 30 minutes. Observation: Solution may change color as the imine forms.
-
Oxidant Addition: Add Na₂S₂O₅ in one portion.
-
Thermal Phase: Heat the mixture to 75°C .
-
Do not reflux vigorously if the solvent BP is >90°C.
-
-
Monitoring: Monitor via LC-MS every 2 hours. Look for the disappearance of the imine peak.
-
Termination: Once conversion >95%, cool to RT immediately. Precipitate by adding ice water.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Nitrobenzene as a solvent? A: Avoid if possible. Nitrobenzene typically requires temperatures >140°C for effective oxidative cyclization. This will almost certainly degrade the thiomorpholine ring or cause over-oxidation. Use DMF or DMAc at controlled temperatures (80°C) instead.
Q: My LC-MS shows two peaks with the same mass. What are they? A: If reacting with an asymmetric electrophile, these are likely regioisomers . The 4-thiomorpholine group makes the diamine asymmetric (positions 1 and 2 are not equivalent). Lowering the temperature (e.g., to 50-60°C) and extending reaction time may improve the ratio of the major isomer, but separation via chromatography is often required.
Q: Is the thiomorpholine group stable to acid? A: Yes, it is generally stable to mineral acids (HCl, H₂SO₄) at moderate temperatures. However, avoid hot nitric acid or mixtures involving strong oxidizers (e.g., KMnO₄, H₂O₂), as these will attack the sulfur immediately.
References
-
Benzimidazole Synthesis Overview
-
Thiomorpholine Stability
-
Oxidative Cyclization Conditions
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijariie.com [ijariie.com]
- 4. researchgate.net [researchgate.net]
- 5. rexresearch.com [rexresearch.com]
- 6. Thiomorpholine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
Validation & Comparative
1H NMR spectral analysis and peak assignment for 4-Thiomorpholin-4-ylbenzene-1,2-diamine
An In-Depth Comparative Guide to the Analytical Characterization of 4-Thiomorpholin-4-ylbenzene-1,2-diamine
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 4-Thiomorpholin-4-ylbenzene-1,2-diamine, a molecule featuring a thiomorpholine ring attached to an ortho-phenylenediamine moiety, presents a unique analytical challenge due to its combination of aliphatic and aromatic protons and multiple nitrogen atoms. This guide provides an in-depth analysis of its characterization, focusing on ¹H NMR spectroscopy and comparing this powerful technique with other essential analytical methods.
Part 1: The Definitive Technique: ¹H NMR Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and commonly used method for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.
Causality Behind ¹H NMR Choices: Predicting the Spectrum
To accurately assign the ¹H NMR spectrum of 4-Thiomorpholin-4-ylbenzene-1,2-diamine, we must analyze the molecule's distinct structural components: the thiomorpholine ring and the substituted benzene ring. Our predictions are based on established chemical shift principles and data from analogous structures.[1][2]
Molecular Structure and Proton Environments:
-
Thiomorpholine Protons (H_b, H_e): The thiomorpholine ring contains two sets of methylene protons. Protons adjacent to the nitrogen atom (H_b, -N-CH₂-) are deshielded due to nitrogen's electronegativity and will appear further downfield than protons adjacent to the less electronegative sulfur atom (H_e, -S-CH₂-). Based on data for thiomorpholine, these typically appear as multiplets.[3][4]
-
Aromatic Protons (H_c, H_d): The benzene ring has three protons. Their chemical shifts are influenced by the strong electron-donating effects of the two amino (-NH₂) groups and the weaker donating effect of the thiomorpholine nitrogen. The amino groups will shift the ortho and para protons significantly upfield (to lower ppm values) compared to benzene (7.3 ppm).[1] This results in a complex splitting pattern in the aromatic region, typically between 6.0 and 7.0 ppm.
-
Amine Protons (H_a, H_a'): The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature.[5] These signals are often broad and may not show clear coupling. In a solvent like DMSO-d₆, they are more likely to be observed as distinct, broad singlets, typically in the 3.5-5.0 ppm range.[6]
Predicted ¹H NMR Peak Assignment
The following table summarizes the predicted ¹H NMR data for 4-Thiomorpholin-4-ylbenzene-1,2-diamine, assuming analysis in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling (Hz) | Justification |
| H_b (4H, N-CH₂) | ~ 3.1 - 3.4 | Triplet-like multiplet | J ≈ 5-6 | Adjacent to deshielding nitrogen atom. Appears as a multiplet due to coupling with H_e. |
| H_e (4H, S-CH₂) | ~ 2.7 - 2.9 | Triplet-like multiplet | J ≈ 5-6 | Adjacent to the less electronegative sulfur atom, thus more shielded (upfield) than H_b. |
| H_c, H_d (3H, Ar-H) | ~ 6.2 - 6.8 | Complex multiplet | Jortho ≈ 7-9, Jmeta ≈ 2-3 | Aromatic protons in an electron-rich environment due to three donating groups, resulting in upfield shifts. Overlapping signals create a complex pattern. |
| H_a, H_a' (4H, -NH₂) | ~ 4.0 - 5.0 | Broad singlet | N/A | Protons on nitrogen; chemical shift is variable and signal is often broad due to quadrupole broadening and exchange.[5] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Thiomorpholin-4-ylbenzene-1,2-diamine.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for better resolution of exchangeable protons like -NH₂.
-
Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum on a 400 MHz (or higher) instrument. Key parameters to set include the number of scans (e.g., 16 or 32), relaxation delay, and acquisition time.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the molecular structure.
Part 2: A Comparative Analysis of Alternative Techniques
While ¹H NMR is paramount, a multi-technique approach is essential for unequivocal structure validation. Here, we compare ¹H NMR with ¹³C NMR, Mass Spectrometry, and FTIR Spectroscopy.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, revealing the molecule's symmetry and the electronic environment of the carbons.
-
Insights Provided: For our target molecule, we expect to see signals for the two distinct carbons in the thiomorpholine ring and six unique signals for the aromatic carbons, confirming the substitution pattern.
-
Predicted Signals:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample may be beneficial.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a single line. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Analysis: Correlate the observed chemical shifts with the expected values for the different carbon environments in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which aids in confirming its structure.
-
Insights Provided:
-
Molecular Ion Peak (M⁺): The molecular weight of C₁₀H₁₅N₃S is 209.10. As per the Nitrogen Rule , a molecule with an odd number of nitrogen atoms (three in this case) will have an odd molecular weight.[8] We expect a strong molecular ion peak at m/z = 209.
-
Fragmentation: Aliphatic amines characteristically undergo α-cleavage.[9] The primary fragmentation would likely involve the cleavage of a C-C bond within the thiomorpholine ring adjacent to the nitrogen, leading to stable, resonance-stabilized fragments. Aromatic amines tend to have stable molecular ions, so the M⁺ peak should be prominent.[10]
-
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺ at m/z 210.
-
Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further validate the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Insights Provided: FTIR will confirm the presence of key functional groups: N-H bonds of the primary amines, C-H bonds (both aromatic and aliphatic), aromatic C=C bonds, and C-N bonds.
-
Expected Absorption Bands:
-
~3450-3300 cm⁻¹: Two distinct, sharp peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine groups (-NH₂).
-
~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.
-
~2950-2850 cm⁻¹: C-H stretching from the aliphatic methylene (-CH₂) groups of the thiomorpholine ring.[11]
-
~1620-1580 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.
-
~1350-1250 cm⁻¹: C-N stretching vibrations.
-
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed proton environment, connectivity, and stereochemistry. | Provides the most comprehensive structural information for the entire molecule in a single experiment. | Requires a relatively pure sample; can have complex, overlapping signals. |
| ¹³C NMR | Number and type of unique carbon atoms. | Complements ¹H NMR, confirms carbon backbone and symmetry. | Low sensitivity requires longer acquisition times or more concentrated samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Extremely sensitive, confirms molecular formula.[12] | Does not provide information on connectivity or stereochemistry; isomers can be indistinguishable. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, simple, and requires minimal sample preparation. | Provides limited information on the overall molecular skeleton; not suitable for distinguishing between isomers. |
Integrated Analytical Workflow for Structure Elucidation
For a self-validating and trustworthy analysis, these techniques should be employed in a complementary workflow. No single technique provides a complete picture, but together they offer unambiguous confirmation.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural characterization of 4-Thiomorpholin-4-ylbenzene-1,2-diamine requires a synergistic analytical approach. While ¹H NMR spectroscopy serves as the primary tool for detailed structural mapping, its findings must be corroborated by orthogonal techniques. Mass spectrometry confirms the molecular formula, FTIR verifies the presence of key functional groups, and ¹³C NMR validates the carbon skeleton. By integrating the data from these methods, researchers can achieve a self-validating, authoritative, and unambiguous confirmation of the molecular structure, upholding the highest standards of scientific integrity.
References
-
ResearchGate. ¹H NMR spectrum of thiomorpholine derivative. Available from: [Link]
-
Noel, T. et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2435-2442. Available from: [Link]
-
Noel, T. et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available from: [Link]
-
Mako, F. et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2021(4), M1291. Available from: [Link]
-
PubChem. o-Phenylenediamine. Available from: [Link]
-
ResearchGate. New Aspects of Thiomorpholine Chemistry. Available from: [Link]
-
The Royal Society of Chemistry. Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. Available from: [Link]
-
Springer Nature. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4385–4396. Available from: [Link]
-
JoVE. Mass Spectrometry of Amines. Available from: [Link]
-
RSC Publishing. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available from: [Link]
-
Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Available from: [Link]
-
ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available from: [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
-
ResearchGate. ¹H-NMR spectrum of ortho-phenylene diamine-substituted bismaleimide-containing phthalonitrile (o-BMIPN). Available from: [Link]
-
Asian Journal of Chemistry. Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Available from: [Link]
-
University of Wisconsin-Madison. NMR Chemical Shifts of Common Laboratory Solvents. Available from: [Link]
-
ResearchGate. Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available from: [Link]
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JoVE. Mass Spectrometry: Amine Fragmentation. Available from: [Link]
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OpenStax. Mass Spectrometry of Some Common Functional Groups. Available from: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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YouTube. Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Available from: [Link]
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Chemistry Connected. NMR shifts 1H -general. Available from: [Link]
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University of Colorado Boulder. 13C NMR Chemical Shift Table. Available from: [Link]
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SpectraBase. 4-(Thiobenzoyl)morpholine. Available from: [Link]
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PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Available from: [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]
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TÜBİTAK Academic Journals. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Available from: [Link]
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ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
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ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Available from: [Link]
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SpectraBase. Thio-4-morpholinecarboxaldehyde. Available from: [Link]
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Advanced HPLC Method Development for 4-Thiomorpholin-4-ylbenzene-1,2-diamine: A Stability-Indicating Approach
Topic: HPLC Method Development for Purity Assessment of 4-Thiomorpholin-4-ylbenzene-1,2-diamine Content Type: Technical Comparison Guide Audience: Analytical Chemists, CMC Leads, and Process Development Scientists.
Executive Summary & Technical Context
4-Thiomorpholin-4-ylbenzene-1,2-diamine is a critical intermediate scaffold, often employed in the synthesis of benzimidazole-based kinase inhibitors and high-performance dyes. Its structural duality—a lipophilic thiomorpholine ring fused to a highly reactive, polar ortho-diamine core—presents a unique analytical paradox.
While the thiomorpholine moiety suggests reverse-phase (RP) compatibility, the ortho-diamine functionality introduces two major failure modes in standard chromatography:
-
Severe Peak Tailing: Interaction of the basic amines with residual silanols on standard C18 columns.
-
On-Column Oxidation: The electron-rich diamine core is prone to rapid auto-oxidation, generating artifact peaks (iminoquinones or azo-dimers) during the run, often misidentified as process impurities.
This guide objectively compares a Generic Pharmacopeial Method (Method A) against an Optimized Stability-Indicating Protocol (Method B) . We demonstrate why the optimized approach—utilizing a Pentafluorophenyl (PFP) stationary phase with antioxidant-buffered mobile phases—is the mandatory standard for accurate purity assessment.
Comparative Analysis: Generic vs. Optimized Method
The following data summarizes the performance metrics of the two methods. The "Generic" method represents a standard starting point in many labs (C18, Formic Acid), while the "Optimized" method addresses the specific physicochemical properties of the analyte.
Performance Data Summary
| Metric | Method A: Generic C18 (The Alternative) | Method B: Optimized PFP (The Solution) |
| Stationary Phase | C18 (Octadecylsilane), End-capped | Pentafluorophenyl (PFP) Core-Shell |
| Mobile Phase Modifier | 0.1% Formic Acid (pH ~2.7) | 10mM Ammonium Acetate (pH 5.5) + 0.1% Ascorbic Acid |
| Peak Tailing Factor ( | 1.8 - 2.2 (Severe Tailing) | 1.05 - 1.15 (Symmetrical) |
| Resolution ( | 1.2 (Co-elution risk) | > 3.5 (Baseline Separation) |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.05 µg/mL |
| Sample Stability (24h) | < 85% (New peaks appear) | > 99% (Stable) |
| Mechanism of Separation | Hydrophobic Interaction only | Hydrophobic + |
*Impurity X defined as the mono-nitro precursor: 4-(4-nitrophenyl)thiomorpholine.
Why Method A Fails:
-
Silanol Activity: At low pH (Formic acid), the basic amine groups are protonated. While this increases solubility, the positively charged amines interact strongly with residual silanols on the C18 surface, causing peak tailing.
-
Lack of Selectivity: The C18 phase relies solely on hydrophobicity. It struggles to separate the target diamine from its oxidative degradants (quinonediimines), which have similar hydrophobic profiles but distinct electronic states.
Why Method B Succeeds:
-
-
Selectivity: The PFP phase offers strong - interactions with the electron-rich benzene ring of the analyte. This "orthogonal" selectivity mechanism easily resolves the target from its nitro-precursors and oxidation byproducts. -
Antioxidant Buffer: The inclusion of ascorbic acid in the aqueous phase acts as a sacrificial antioxidant, preventing the ortho-diamine from oxidizing inside the column or autosampler.
Visualizing the Challenge
The following diagrams illustrate the degradation pathways that confuse standard analysis and the decision logic for method selection.
Figure 1: Analyte Instability & Degradation Pathways
This diagram maps the oxidation risks that the HPLC method must control.
Caption: The ortho-diamine core is susceptible to auto-oxidation into quinone species, which must be suppressed during analysis.
Figure 2: Method Development Decision Tree
Logic flow for selecting the PFP phase over C18.
Caption: Decision matrix leading to the selection of PFP stationary phase and antioxidant buffering.
Detailed Experimental Protocol (Method B)
This protocol is self-validating. If the "System Suitability" criteria are not met, the mobile phase pH or column equilibration must be re-verified.
A. Reagents & Preparation
-
Mobile Phase A (Buffer): Dissolve 0.77 g Ammonium Acetate in 900 mL HPLC-grade water. Add 0.1 g L-Ascorbic Acid. Adjust pH to 5.5 with dilute Acetic Acid. Dilute to 1000 mL.
-
Note: Ascorbic acid degrades over time. Prepare fresh daily.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile containing 0.05% Ascorbic Acid.
B. Chromatographic Conditions
-
Column: Kinetex F5 (PFP) or equivalent, 150 x 4.6 mm, 2.6 µm.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 35°C (Controls viscosity and kinetics).
-
Detection: UV-Vis Diode Array (DAD).
-
Quantification: 254 nm.[2]
-
Impurity ID: 210–400 nm scan (To distinguish nitro-precursors from oxidized amine products).
-
-
Injection Volume: 5 µL.
C. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Elute polar salts) |
| 15.0 | 60 | Linear Ramp (Elute Analyte & Nitro-precursor) |
| 18.0 | 90 | Wash (Elute Dimers) |
| 20.0 | 90 | Hold |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End |
D. System Suitability Criteria (Pass/Fail)
-
Tailing Factor (Analyte): NMT 1.3.
-
Resolution (Analyte vs. Nitro-precursor): > 3.0.
-
Precision (n=6 injections): RSD < 1.0%.
Scientific Rationale & Troubleshooting
Why Ammonium Acetate at pH 5.5? Unlike Formic Acid (pH 2.7), pH 5.5 is closer to the pKa of the aniline amines (approx pKa 4.5–5.0). By operating slightly above the pKa, we ensure a portion of the analyte is neutral, enhancing interaction with the PFP ring system while maintaining enough ionization for aqueous solubility. The buffer capacity also stabilizes the ionization state against local variations [1].
The Role of the PFP Phase
Pentafluorophenyl phases are electron-deficient. They interact strongly with the electron-rich benzene ring of the 4-thiomorpholin-4-ylbenzene-1,2-diamine. This interaction is sterically sensitive, allowing excellent separation of the target diamine from potential regioisomers (e.g., if the thiomorpholine was substituted at the meta position, the
Handling the "Ghost" Peaks If you observe small peaks growing at relative retention times (RRT) of ~0.8 or ~1.2 during a sequence, this is oxidative dimerization.
-
Immediate Action: Verify the ascorbic acid content in the Diluent . The sample sits in the autosampler for hours; the diluent must protect it.
References
-
McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, basic and acidic compounds by reversed-phase HPLC. Journal of Chromatography A.
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A.
-
European Pharmacopoeia (Ph. Eur.) . General Chapter 2.2.46 Chromatographic Separation Techniques. (Standard guidelines for Tailing and Resolution limits).
-
PubChem . 4-(4-nitrophenyl)thiomorpholine (Precursor Data). National Library of Medicine. (Note: Proxy structure for physicochemical properties).
Sources
Bioactivity comparison of thiomorpholinyl vs piperazinyl benzene diamines
Bioactivity Comparison: Thiomorpholinyl vs. Piperazinyl Benzene Diamines
Executive Summary: The Pharmacophore Divergence
In the optimization of benzene diamine-based small molecules—particularly kinase inhibitors (e.g., targeting ALK, EGFR, or BCR-ABL)—the choice between a piperazinyl and a thiomorpholinyl tail is a critical decision point. While both moieties serve as solvent-exposed solubilizing groups, they impart drastically different physicochemical and metabolic profiles to the parent scaffold.
-
Piperazinyl moieties are predominantly chosen to enhance aqueous solubility via protonation of the distal nitrogen (
) and to form electrostatic interactions (salt bridges) with residues like Asp or Glu in the kinase solvent channel. -
Thiomorpholinyl moieties are deployed to modulate lipophilicity (
), reduce hERG liability by lowering basicity, and alter metabolic soft spots, albeit at the cost of introducing a sulfur oxidation liability.
Physicochemical & Structural Profiling
The substitution of the distal nitrogen (piperazine) with a sulfur atom (thiomorpholine) fundamentally alters the electronic landscape of the molecule.
Table 1: Comparative Physicochemical Properties
| Property | Piperazinyl Benzene Diamine | Thiomorpholinyl Benzene Diamine | Impact on Bioactivity |
| Electronic Character | Basic (Distal N | Non-basic / Weakly Basic | Piperazine aids solubility via ionization; Thiomorpholine remains neutral at pH 7.4. |
| Lipophilicity (cLogP) | Lower (More Polar) | Higher (More Lipophilic) | Thiomorpholine increases permeability but decreases aqueous solubility. |
| H-Bonding | Donor & Acceptor (NH) | Acceptor only (S) | Piperazine can donate H-bonds to solvent/protein; Thiomorpholine relies on Van der Waals forces. |
| Metabolic Liability | N-Oxidation, N-Dealkylation | S-Oxidation (Sulfoxide/Sulfone) | Distinct clearance pathways; S-oxidation is often rapid without steric protection. |
| hERG Inhibition Risk | High (Cationic at phys. pH) | Low (Neutral) | Basic amines are a primary pharmacophore for hERG channel trapping. |
Mechanistic Bioactivity Analysis
Kinase Binding Mode (SAR Logic)
In the context of benzene diamine kinase inhibitors (e.g., analogs of Ceritinib or Olmutinib), the diamine core forms the hinge-binding motif. The saturated heterocycle extends into the solvent front.
-
Piperazine Strategy: The protonated amine often forms a water-mediated or direct salt bridge with conserved acidic residues (e.g., Asp residue in the solvent channel). This anchors the inhibitor, improving potency (
). -
Thiomorpholine Strategy: Used when the solvent channel is hydrophobic or when "escaping" the salt bridge is necessary to improve selectivity. The sulfur atom is larger (Van der Waals radius: 1.8 Å vs 1.55 Å for N), potentially filling hydrophobic pockets more effectively.
Metabolic Stability Pathways
The metabolic fate of these two groups is distinct.[1] Piperazines undergo N-dealkylation (CYP-mediated) or N-oxidation (FMO-mediated). Thiomorpholines are rapidly oxidized to sulfoxides (
DOT Diagram: Comparative Metabolic Pathways
Figure 1: Divergent metabolic pathways. Piperazine is prone to N-dealkylation/N-oxidation, while Thiomorpholine undergoes stepwise S-oxidation.
Experimental Protocols
To objectively compare these moieties, researchers must synthesize matched pairs and evaluate them in parallel assays.
Synthesis: Buchwald-Hartwig Coupling (General Protocol)
This protocol couples the heterocycle (piperazine or thiomorpholine) to an aryl halide (benzene diamine precursor).
Reagents:
-
Aryl Halide (e.g., 4-chloro-2-amino-aniline derivative)
-
Amine: N-Boc-Piperazine or Thiomorpholine (1.2 equiv)
-
Catalyst:
(2 mol%) / XPhos (4 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Inertion: Charge a reaction vial with Aryl Halide, Base, and Pd-Catalyst/Ligand. Purge with Argon for 5 mins.
-
Addition: Add Solvent and the respective Amine (Piperazine or Thiomorpholine).
-
Reflux: Seal and heat to 100°C for 12 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (DCM/MeOH gradient). Note: Thiomorpholine analogs elute earlier (less polar) than piperazine analogs.
In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: Determine intrinsic clearance (
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human/mouse).
-
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60 min into cold acetonitrile (with internal standard) to quench.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Monitor Transitions: Look for +16 Da (Oxidation: N-Ox or S-Ox) and -14 Da (N-demethylation, if applicable).
-
-
Calculation: Plot ln(% remaining) vs. time to determine
and .
DOT Diagram: Assay Workflow
Figure 2: Decision tree for selecting between piperazine and thiomorpholine based on assay data.
Conclusion & Recommendations
-
Select Piperazine when the primary goal is solubility and potency driven by electrostatic interactions. Be wary of hERG toxicity due to the basic nitrogen.
-
Select Thiomorpholine when the parent molecule suffers from poor permeability (need higher LogP) or hERG liability . However, you must proactively screen for S-oxidation metabolites, which can be pharmacologically inactive or toxic.
References
-
Marvadi, S., et al. (2019). "Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis." European Journal of Medicinal Chemistry. Link
-
Levin, J. I., et al. (2002). "Acetylenichydroxamic acid inhibitors of TACE: synthesis and structure-activity relationships." Bioorganic & Medicinal Chemistry Letters. Link
-
Acquavia, M. A., et al. (2021).[2] "New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity." Journal of Pharmaceutical and Biomedical Analysis. Link
-
BenchChem. (2025).[1][3] "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[1][4] Link
Sources
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- 2. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Validating the Synthesis of 4-Thiomorpholin-4-ylbenzene-1,2-diamine via Elemental Analysis
An In-Depth Comparison of Methodologies and Data Interpretation for Drug Development Professionals
In the synthesis of novel compounds for pharmaceutical research and drug development, rigorous validation of the final product's identity and purity is paramount. This guide provides a comprehensive overview of validating the synthesis of 4-thiomorpholin-4-ylbenzene-1,2-diamine, with a specific focus on the role and application of elemental analysis. We will explore the theoretical underpinnings of this classical technique, compare it with modern analytical methods, and provide actionable protocols for researchers.
The Critical Role of Structural Verification
The journey from a synthetic hypothesis to a well-characterized compound involves multiple stages of purification and analysis. For a molecule like 4-thiomorpholin-4-ylbenzene-1,2-diamine, which possesses multiple functional groups and potential for isomeric impurities, unequivocal structural confirmation is essential.[1][2] Elemental analysis serves as a fundamental tool in this process, providing a quantitative measure of the elemental composition of a purified sample.[3] This data, when compared against the theoretical values derived from the expected molecular formula, offers a powerful indicator of purity and successful synthesis.
Understanding 4-Thiomorpholin-4-ylbenzene-1,2-diamine
Before delving into the analytical techniques, it is crucial to understand the target molecule. 4-Thiomorpholin-4-ylbenzene-1,2-diamine has the molecular formula C₁₀H₁₅N₃S.[4] This structure incorporates a benzene ring, a diamine functionality, and a thiomorpholine moiety. The presence of carbon, hydrogen, nitrogen, and sulfur makes it an ideal candidate for validation by CHNS elemental analysis.
Theoretical Elemental Composition:
To effectively validate the synthesis, one must first calculate the theoretical elemental composition based on the molecular formula (C₁₀H₁₅N₃S) and the atomic weights of the constituent elements (C: 12.01, H: 1.01, N: 14.01, S: 32.07).
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 10 | 120.10 | 57.38 |
| Hydrogen (H) | 1.01 | 15 | 15.15 | 7.24 |
| Nitrogen (N) | 14.01 | 3 | 42.03 | 20.09 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 15.32 |
| Total | 209.35 | 100.00 |
This table provides the benchmark against which experimental results will be compared.
The Workflow of Synthesis and Validation
The overall process, from synthesis to final validation, can be visualized as a structured workflow. This ensures that each step is logically followed and that the final product meets the required standards of purity and identity.
Caption: Workflow from synthesis to validation of 4-Thiomorpholin-4-ylbenzene-1,2-diamine.
Experimental Protocol: CHNS Combustion Analysis
Combustion analysis is the most common method for determining the elemental composition of organic compounds.[3][5] The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the synthesized 4-thiomorpholin-4-ylbenzene-1,2-diamine is meticulously purified, typically through recrystallization or column chromatography, to remove any residual solvents or starting materials.
-
Dry the sample thoroughly under vacuum to eliminate any traces of water, which can significantly affect the hydrogen and oxygen (if measured) content.
-
Accurately weigh approximately 1-3 mg of the purified sample into a tin or silver capsule using a microbalance.
-
-
Instrument Setup and Calibration:
-
Utilize a calibrated CHNS elemental analyzer.
-
Perform a blank run using an empty capsule to establish the baseline.
-
Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide).
-
-
Combustion and Analysis:
-
Introduce the sample capsule into the combustion chamber of the analyzer, which is typically heated to around 900-1000°C.
-
The sample undergoes rapid and complete combustion in a stream of pure oxygen.
-
The resulting combustion gases are passed through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases (CO₂, H₂O, N₂, and SO₂) are then separated using a gas chromatography column or a series of specific absorbent traps.
-
-
Detection and Data Processing:
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
-
Interpreting the Results: A Comparative Approach
The trustworthiness of the synthesis is determined by how closely the experimental data aligns with the theoretical values. Most scientific journals require the experimental values to be within ±0.4% of the calculated values to be considered acceptable proof of purity.[6][7][8]
Hypothetical Experimental Data vs. Theoretical Values:
| Element | Theoretical % | Experimental % (Sample A) | Deviation (%) | Pass/Fail (±0.4%) |
| Carbon (C) | 57.38 | 57.21 | -0.17 | Pass |
| Hydrogen (H) | 7.24 | 7.35 | +0.11 | Pass |
| Nitrogen (N) | 20.09 | 19.88 | -0.21 | Pass |
| Sulfur (S) | 15.32 | 15.19 | -0.13 | Pass |
Analysis of Sample A: The experimental results for Sample A are well within the acceptable ±0.4% deviation, providing strong evidence for the successful synthesis and purity of 4-thiomorpholin-4-ylbenzene-1,2-diamine.
Comparison with Alternative Validation Methods
While elemental analysis is a cornerstone of compound validation, it is most powerful when used in conjunction with other analytical techniques.[1][9]
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Combustion and detection of elemental gases. | Quantitative elemental composition. | Provides fundamental confirmation of the molecular formula; high accuracy for pure samples. | Does not provide structural information; sensitive to impurities. |
| NMR Spectroscopy (¹H, ¹³C) | Nuclear spin transitions in a magnetic field. | Detailed structural information, including connectivity and chemical environment of atoms. | Unparalleled for structure elucidation.[10] | Less sensitive for quantitative purity assessment without an internal standard. |
| Infrared (IR) Spectroscopy | Vibrational transitions of chemical bonds. | Presence of specific functional groups. | Quick and simple method to confirm the presence of key bonds. | Provides limited structural information on its own. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio measurement. | Molecular weight and fragmentation patterns. | Confirms the molecular weight of the compound.[1] | Isomeric compounds can have the same molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between mobile and stationary phases. | Purity assessment and quantification of impurities.[9] | Highly sensitive for detecting and quantifying impurities. | Does not provide structural information about the main compound. |
This multi-faceted approach, where the quantitative data from elemental analysis complements the qualitative structural information from spectroscopic methods and the purity assessment from chromatography, provides the highest level of confidence in the synthesized compound.
Logical Flow for Validation Method Selection
The choice of analytical techniques depends on the specific goals of the analysis at a particular stage of research and development.
Caption: Decision-making process for selecting validation methods for a synthesized compound.
References
-
Elemental Analysis and Biological Characterization. ResearchGate. Available at: [Link]
-
Element analysis. Available at: [Link]
-
Kardile, P. B., et al. (2012). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 1020-1026. Available at: [Link]
-
Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350-8358. Available at: [Link]
-
A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Ashdin Publishing. Available at: [Link]
-
Bédard, A. C., et al. (2022). Digitization and validation of a chemical synthesis literature database in the ChemPU. Science, 377(6602), 223-228. Available at: [Link]
-
The synthesis and analysis of organic compounds. Oxford Academic. Available at: [Link]
-
Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 953-960. Available at: [Link]
-
Elemental Analysis Of Organic Compounds With The Use Of. hestia.greensystem.com.ua. Available at: [Link]
-
An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]
-
Synthesis, Application and Biological Evaluation of Chemical Organic Compounds. MDPI. Available at: [Link]
-
Proksch, P., & De Voogd, N. J. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 395-397. Available at: [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]
-
Characterising new chemical compounds & measuring results. Royal Society Publishing. Available at: [Link]
-
Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. MDPI. Available at: [Link]
-
4-(Thiophen-2-yl)benzene-1,2-diamine. PubChem. Available at: [Link]
-
Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI. Available at: [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. ResearchGate. Available at: [Link]
-
Thiomorpholine. Wikipedia. Available at: [Link]
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- 4. 4-(Thiomorpholin-4-yl)benzene-1,2-diamine | 1696692-81-5 [sigmaaldrich.com]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
